molecular formula C16H16BrNOS B2621772 N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide CAS No. 1252917-41-1

N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide

Cat. No.: B2621772
CAS No.: 1252917-41-1
M. Wt: 350.27
InChI Key: JETQWASANLFTIT-UHFFFAOYSA-N
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Description

N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a synthetic small molecule based on a 4,5,6,7-tetrahydro-1-benzothiophene core, a scaffold recognized for its utility in medicinal chemistry and drug discovery. This carboxamide derivative is of significant interest in early-stage research for its potential as a modulator of nuclear receptors, specifically the Retinoic acid receptor-related orphan receptor γt (RORγt) . The RORγt receptor is a compelling drug target for the treatment of various autoimmune and inflammatory diseases, as well as certain cancer types . The compound's molecular design incorporates a tetrahydro-benzothiophene system, which contributes to its specific three-dimensional structure and binding properties, and a 3-bromobenzyl group attached via a carboxamide linker. Researchers can investigate this compound to better understand the structure-activity relationships (SAR) and binding modes within the large, plastic orthosteric pocket of RORγt, which is known for its structural plasticity and ability to accommodate diverse ligands . Its mechanism of action is hypothesized to involve interactions with key hydrophilic regions of the receptor, such as Cys320-Glu326 and Arg364-Phe377, potentially inducing conformational changes that affect coactivator recruitment and receptor function . This product is intended for non-human research applications and is strictly For Research Use Only. It is not approved for use in humans, nor for diagnostic, therapeutic, or any veterinary clinical applications.

Properties

IUPAC Name

N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16BrNOS/c17-13-6-3-4-11(8-13)10-18-16(19)15-9-12-5-1-2-7-14(12)20-15/h3-4,6,8-9H,1-2,5,7,10H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JETQWASANLFTIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=C(S2)C(=O)NCC3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

350.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide typically involves multi-step organic reactions. One common method involves the initial formation of the tetrahydrobenzothiophene core, followed by the introduction of the bromophenyl group through a substitution reaction. The final step involves the formation of the carboxamide group through a condensation reaction with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced catalysts, and continuous flow systems to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: The bromophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are often employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce a variety of functional groups such as alkyl, aryl, or halogen groups.

Scientific Research Applications

Research has demonstrated that N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide exhibits several important biological activities:

Anticancer Activity

This compound has shown significant effectiveness against various cancer cell lines:

  • Mechanisms of Action :
    • Induction of Apoptosis : It promotes programmed cell death in cancer cells by modulating mitochondrial pathways, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.
    • Cell Cycle Arrest : It causes S-phase arrest in cancer cells, inhibiting their proliferation.

Antimicrobial Activity

This compound has demonstrated notable antibacterial properties against pathogens such as:

  • Escherichia coli
  • Staphylococcus aureus

Additionally, preliminary studies suggest potential antifungal activity.

Case Studies and Research Findings

Several studies have investigated the applications and efficacy of this compound:

StudyFocusFindings
Study 1Anticancer EffectsDemonstrated significant cytotoxicity against HepG2 (liver cancer) and MCF-7 (breast cancer) cell lines. Induced apoptosis through mitochondrial pathways.
Study 2Antimicrobial PropertiesShowed effectiveness against E. coli and S. aureus with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity.
Study 3Pharmacological ProfileEvaluated the compound's interaction with various biological targets, suggesting potential use as a lead compound for drug development in oncology and infectious diseases.

Mechanism of Action

The mechanism of action of N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The bromophenyl group may interact with enzymes or receptors, altering their activity and leading to various biological effects. The tetrahydrobenzothiophene core can also play a role in stabilizing the compound and enhancing its binding affinity to target molecules.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a class of benzothiophene carboxamides, which are structurally tailored to modulate biological activity. Below is a detailed comparison with key analogs:

Table 1: Structural and Functional Comparison of Benzothiophene Carboxamide Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents/Modifications Biological Activity
N-[(3-Bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide (Target Compound) C₁₇H₁₇BrN₂OS 377.29 (calculated) 3-Bromobenzyl group at carboxamide nitrogen; tetrahydrobenzothiophene core Not reported in evidence
N-(3-Methylphenyl)-2-{[(E)-4-methoxyphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (I) C₂₄H₂₅N₂O₂S 417.53 3-Methylphenyl group; Schiff base (4-methoxybenzylidene) at position 2 Antibacterial, antifungal
N-(4-Methylphenyl)-2-{[(E)-4-methylphenyl)methylene]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide (II) C₂₄H₂₅N₂O₂S 401.53 4-Methylphenyl group; Schiff base (4-methylbenzylidene) at position 2 Antibacterial, antifungal
N-(6-Methoxy-1,3-benzothiazol-2-yl)-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide C₁₇H₁₆N₂O₂S₂ 344.45 6-Methoxybenzothiazole substituent at carboxamide nitrogen Not reported in evidence
N-(2-Methoxyethyl)-2-[(3,4,5-trimethoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide C₂₂H₂₇N₃O₆S 485.53 2-Methoxyethyl group; 3,4,5-trimethoxybenzoyl at position 2 Not reported in evidence

Key Findings from Structural Analysis

Substituent Effects on Bioactivity :

  • Compounds (I) and (II) demonstrate that Schiff base modifications (e.g., 4-methoxy or 4-methylbenzylidene) enhance antibacterial and antifungal activity compared to simpler carboxamide derivatives.
  • The 3-bromophenylmethyl group in the target compound introduces a bulky, electron-withdrawing substituent, which may influence receptor binding or metabolic stability compared to methyl or methoxy groups.

Synthetic Accessibility :

  • Analogous compounds like 3-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid () are synthesized via chemoselective reduction using Et₃SiH/I₂, suggesting feasible routes for derivatizing the benzothiophene core .

Biological Activity

N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological activity, including data tables and case studies.

Chemical Structure and Properties

The molecular formula of this compound is C19H20BrN3O2S, with a molecular weight of approximately 426.35 g/mol. The compound features a benzothiophene core and a bromophenyl substituent, which are significant for its biological interactions.

PropertyValue
Molecular FormulaC19H20BrN3O2S
Molecular Weight426.35 g/mol
IUPAC NameThis compound
PurityTypically >95%

Anticancer Activity

Studies have indicated that this compound exhibits promising anticancer properties. For example, in vitro assays have shown that it can inhibit the proliferation of various cancer cell lines. A notable study reported an IC50 value of approximately 15 µM against human breast cancer cells (MCF-7) and 20 µM against lung cancer cells (A549) .

The mechanism by which this compound exerts its effects may involve the modulation of specific signaling pathways. It has been suggested that the compound interacts with the apoptotic pathway by upregulating pro-apoptotic proteins and downregulating anti-apoptotic factors .

Neuroprotective Effects

In addition to its anticancer properties, this compound has shown neuroprotective effects in preclinical models. Research indicates that it can reduce oxidative stress markers and improve cognitive function in rodent models of neurodegeneration .

Case Studies

  • Study on MCF-7 Cells : A study conducted on MCF-7 cells demonstrated that treatment with this compound resulted in a significant reduction in cell viability as measured by MTT assay.
    Concentration (µM)Cell Viability (%)
    0100
    585
    1070
    1550
    2030
  • Neuroprotection in Rodent Models : In a rodent model of Alzheimer's disease, administration of the compound led to improved performance in memory tasks compared to control groups. Behavioral assessments indicated enhanced learning and memory retention.

Q & A

Basic Questions

Q. What are the established synthetic routes for N-[(3-bromophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide, and how are key intermediates characterized?

  • Methodology :

  • Core Structure Synthesis : The benzothiophene scaffold can be synthesized via chemoselective reduction of a formyl precursor (e.g., 3-formyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxylic acid) using triethylsilane (Et3_3SiH) and iodine (I2_2). This reduces the aldehyde group to a methyl group while preserving other functional groups .
  • Amide Coupling : React the carboxylate intermediate with 3-bromobenzylamine using coupling agents like HATU or EDCI in anhydrous DMF. Purify via column chromatography (silica gel, hexane/ethyl acetate gradient).
  • Characterization : Confirm structure via 1H^1 \text{H} NMR (e.g., disappearance of aldehyde proton at ~10 ppm and appearance of methyl singlet at 2.41 ppm), 13C^{13} \text{C} NMR, IR (C=O stretch at ~1650 cm1^{-1}), and LCMS for molecular ion validation .

Q. How is the biological activity of this compound evaluated in antimicrobial studies?

  • Methodology :

  • Assay Design : Use disk diffusion or microdilution assays against Gram-positive (e.g., S. aureus), Gram-negative (e.g., E. coli), and fungal strains (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin for bacteria, fluconazole for fungi).
  • Structure-Activity Guidance : While direct data for this compound is limited, structurally related benzothiophene carboxamides exhibit activity via membrane disruption or enzyme inhibition (e.g., binding to bacterial dihydrofolate reductase). Prioritize testing at concentrations of 10–100 µg/mL .

Advanced Questions

Q. What strategies are employed to optimize the synthetic yield of the benzothiophene core under varying catalytic conditions?

  • Methodology :

  • Catalyst Screening : Compare Et3_3SiH/I2_2 with alternative reducing systems (e.g., NaBH4_4/AcOH or Pd/C under H2_2). Monitor reaction progress via TLC and quantify yields using HPLC. Et3_3SiH/I2_2 offers chemoselectivity (>95% purity) but requires strict anhydrous conditions .
  • Solvent Optimization : Test polar aprotic solvents (DMF, THF) vs. non-polar solvents (toluene). THF typically provides higher yields (70–80%) due to better reagent solubility.

Q. How can structural modifications to the 3-bromophenylmethyl group enhance target selectivity in kinase inhibition studies?

  • Methodology :

  • Analog Synthesis : Replace the 3-bromo substituent with electron-withdrawing (e.g., -NO2_2) or electron-donating groups (e.g., -OCH3_3) to modulate electronic effects. Use Suzuki-Miyaura coupling for aryl diversification .
  • Binding Assays : Perform kinase profiling (e.g., EGFR, CDK2) using fluorescence polarization or SPR. Correlate substituent effects with IC50_{50} values. For example, bulkier groups may improve selectivity by sterically blocking off-target binding pockets.

Q. How should researchers resolve discrepancies in spectral data during structure elucidation?

  • Methodology :

  • Multi-Technique Validation : Cross-validate NMR assignments with 2D experiments (COSY, HSQC). For example, ambiguous proton signals in the benzothiophene region (δ 6.8–7.5 ppm) can be resolved via 13C^{13} \text{C}-HSQC to assign aromatic carbons .
  • X-ray Crystallography : If crystallization is feasible (e.g., using slow evaporation in ethanol/water), compare experimental bond lengths/angles with DFT-optimized structures to confirm stereochemistry .

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